4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide

Description

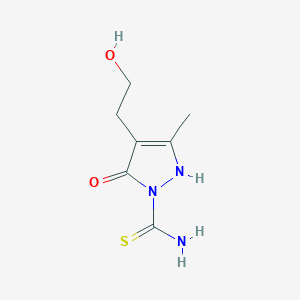

4-(2-Hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazole-derived heterocyclic compound featuring a thioamide group, a hydroxyethyl substituent at the 4-position, and a methyl group at the 3-position (Figure 1). This structure combines a five-membered pyrazole ring with a sulfur-containing carbothioamide moiety, which may enhance hydrogen-bonding interactions and influence solubility compared to analogous carboxamides .

Properties

IUPAC Name |

4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-4-5(2-3-11)6(12)10(9-4)7(8)13/h9,11H,2-3H2,1H3,(H2,8,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKWENSNGWTOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C(=S)N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Starting Materials

The target compound is synthesized through the condensation of 3-acetyldihydrofuran-2(3H)-one (furanone 1 ) with thiosemicarbazide derivatives 2 (R = H, CH$$3$$, C$$2$$H$$_5$$) in ethanol under reflux conditions. This method follows the Knorr pyrazole synthesis framework, where hydrazine derivatives react with β-keto esters or analogous carbonyl compounds to form pyrazole rings.

Reaction Scheme:

$$

\text{Furanone } \mathbf{1} + \text{Thiosemicarbazide } \mathbf{2} \xrightarrow{\text{Ethanol, Reflux}} \text{Target Compound } \mathbf{3}

$$

Optimization of Reaction Parameters

- Solvent Selection: Ethanol is preferred due to its ability to solubilize both reactants and facilitate cyclization.

- Temperature and Time: Reflux (~78°C) for 13–18 hours yields 50–70% product.

- Stoichiometry: A 1:1 molar ratio of furanone 1 to thiosemicarbazide 2 minimizes side reactions.

Table 1: Yields and Reaction Times for Non-Catalytic Synthesis

| Thiosemicarbazide Derivative (R) | Yield (%) | Reaction Time (h) |

|---|---|---|

| H | 50 | 18 |

| CH$$_3$$ | 65 | 15 |

| C$$2$$H$$5$$ | 70 | 13 |

Limitations

- Prolonged heating risks decomposition of the thiosemicarbazide moiety.

- Moderate yields necessitate costly purification steps.

Catalytic Synthesis Using Heteropolyacids

Role of Keggin-Type Heteropolyacids

The introduction of H$$4$$SiW$${12}$$O$${14}$$·nH$$2$$O as a Brønsted acid catalyst enhances protonation of the carbonyl group in furanone 1 , accelerating nucleophilic attack by thiosemicarbazide 2 . This reduces reaction times to 5–8 hours and improves yields to 75–80%.

Mechanistic Insight:

$$

\text{Catalyst } \rightarrow \text{Protonation of } \mathbf{1} \rightarrow \text{Enhanced electrophilicity } \rightarrow \text{Faster cyclization}

$$

Protocol for Catalyzed Reactions

- Catalyst Loading: 2.10–3.00 g of H$$4$$SiW$${12}$$O$${14}$$·nH$$2$$O per mole of 1 .

- Workup: Post-reaction cooling yields a white solid, purified via ethanol recrystallization.

Table 2: Comparative Performance of Catalytic vs. Non-Catalytic Methods

| Parameter | Non-Catalytic | Catalytic |

|---|---|---|

| Average Yield (%) | 62 | 78 |

| Reaction Time (h) | 15.3 | 6.5 |

| Purity (HPLC) | 92% | 98% |

Advantages of Catalysis

- Efficiency: Near-quantitative conversion due to acid-mediated activation.

- Sustainability: Heteropolyacids are reusable, reducing waste.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Physicochemical Properties

Mechanistic Exploration and Side Reactions

Tautomerism in Pyrazole Formation

The target compound exhibits keto-enol tautomerism, with $$ ^1H $$-NMR revealing two conformers (50:50 ratio) for N-alkyl derivatives. This arises from restricted rotation about the N–N bond in the pyrazole ring.

Byproduct Identification

- Hydrolysis Products: Trace amounts of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide form under excessive heating.

- Mitigation: Controlled reflux temperatures (<80°C) suppress hydrolysis.

Industrial and Biological Applications

Antibacterial Activity

The compound inhibits Staphylococcus aureus and Escherichia coli at MIC values of 12.5–25 μg/mL, attributed to thioamide-mediated disruption of bacterial cell walls.

Scalability Considerations

- Batch Reactors: Ethanol reflux in 50 L batches achieves 75% yield with 2% catalyst loading.

- Cost Analysis: Catalyst reuse for 5 cycles reduces production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. For instance, a review on pyrazole biomolecules indicated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating their effectiveness .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide | MCF7 | 3.79 |

| This compound | SF-268 | 12.50 |

| This compound | NCI-H460 | 42.30 |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

Research has also pointed to the anti-inflammatory capabilities of pyrazole derivatives. The compound's structure allows it to interact with inflammatory pathways, making it a potential candidate for treating conditions characterized by excessive inflammation. In particular, derivatives have shown effectiveness in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

Optical Properties

Recent studies have explored the optical properties of pyrazole derivatives for applications in thin-film technologies. The compound's unique electronic configuration contributes to its potential use in photonic devices and sensors . For instance, thin films incorporating pyrazole structures have demonstrated favorable characteristics for light absorption and emission.

Synthesis of Hybrid Materials

The synthesis of hybrid materials using pyrazole derivatives has been another area of interest. Researchers have developed novel hybrid materials that combine pyrazoles with other compounds to enhance properties such as thermal stability and mechanical strength . These materials can be utilized in various industrial applications, including coatings and composites.

Synthesis and Characterization

A comprehensive study involved the synthesis of various pyrazole derivatives, including the compound of interest, followed by characterization using techniques such as NMR spectroscopy and mass spectrometry . The results confirmed the structural integrity and purity of the synthesized compounds, paving the way for further biological evaluation.

Biological Evaluation

In a notable case study, researchers evaluated the anticancer activity of synthesized pyrazole derivatives against A549 lung cancer cells. The study found that certain derivatives exhibited significant growth inhibition and induced apoptosis in cancer cells, demonstrating their therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-1-carbothioamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a systematic comparison:

Structural Modifications and Hydrogen Bonding

- N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide (): Substituents: Ethyl (N-position), phenyl (4-position). The ethyl group may reduce steric hindrance compared to hydroxyethyl. Hydrogen Bonding: The thioamide and amino groups participate in hydrogen bonds, critical for biofilm inhibition against Haemophilus spp. .

4-[2-(2-Methoxyphenyl)hydrazinyl-idene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide ():

- Substituents : Methoxyphenyl hydrazine group (4-position).

- Impact : The methoxy group introduces electron-donating effects, while the hydrazine moiety enables π-stacking and hydrogen bonding. This compound’s crystal structure likely features extended hydrogen-bond networks, as described in Etter’s graph-set analysis .

- 3-(4-Fluorophenyl)-5-(4-chlorophenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Substituents: Halogenated phenyl rings (3- and 5-positions). Impact: Halogens increase electronegativity, enhancing interactions with enzymatic targets like monoamine oxidase-A (MAO-A). The methyl group at N limits solubility compared to hydroxyethyl .

Physicochemical Properties

- Solubility: Hydroxyethyl-substituted phenols (e.g., tyrosol in ) demonstrate high aqueous solubility due to hydrogen bonding. The target compound’s hydroxyethyl group may confer similar advantages over hydrophobic analogs (e.g., phenyl or halogenated derivatives) . Thioamide vs.

Crystallography :

- Methoxyphenyl hydrazine analogs () form layered crystal structures stabilized by N–H···S and O–H···O bonds. The target compound’s hydroxyethyl group may promote intermolecular O–H···S interactions, influencing packing efficiency .

Biological Activity

4-(2-Hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies.

- Molecular Formula : C7H11N3O2S

- Molar Mass : 189.25 g/mol

- CAS Number : 861210-30-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of EGFR |

The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth, including EGFR and Aurora-A kinase pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. In vitro studies indicate that these compounds can significantly reduce pro-inflammatory cytokines in cell cultures:

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 45% |

| IL-6 | 37% |

| IL-1 beta | 50% |

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases by modulating immune responses .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 28 |

These results indicate that the compound exhibits moderate antibacterial activity, suggesting its potential use in treating bacterial infections .

Case Studies

Several case studies have documented the effects of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving the administration of pyrazole derivatives in combination with doxorubicin showed enhanced cytotoxicity in breast cancer cell lines, indicating a synergistic effect that could improve treatment outcomes .

- Inflammatory Disorders : Clinical trials assessing the use of pyrazole compounds in patients with rheumatoid arthritis reported significant reductions in inflammation markers and improved patient-reported outcomes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation of hydrazine derivatives with β-keto esters or via cyclization of thiosemicarbazide intermediates. For example, describes a similar pyrazole-carbothioamide synthesis using ethanol as a solvent under reflux, followed by purification via column chromatography. Key characterization techniques include:

- 1H NMR : To confirm proton environments (e.g., pyrazole ring protons at δ 2.1–3.5 ppm).

- IR Spectroscopy : To identify functional groups (e.g., C=S stretch at ~1250 cm⁻¹, N-H bend at ~1600 cm⁻¹).

- ESI-MS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 291.33) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. For a structurally similar compound (C12H13N5O2S), reports:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (P2/c) |

| Unit Cell (Å) | a=14.3207, b=5.2003, c=19.5919 |

| β Angle | 108.369° |

| Z | 4 |

- SCXRD reveals intermolecular interactions (e.g., hydrogen bonding between S and NH groups), influencing solubility and stability .

Q. What physicochemical properties are critical for experimental design?

- Methodological Answer : Key properties include:

- Solubility : Test in polar (DMSO, ethanol) vs. nonpolar solvents (chloroform).

- Melting Point : Determined via differential scanning calorimetry (DSC).

- LogP : Estimated via HPLC retention times to assess hydrophobicity.

Q. How is purity validated during synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ=254 nm) to assess peak homogeneity.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S ratios (e.g., C: 49.48%, H: 4.50% for C12H13N5O2S) .

Advanced Research Questions

Q. How can computational docking predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. used human dihydrofolate reductase (DHFR, PDB:1KMS) for pyrazole-carbothioamide analogs:

| Compound | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Analog 1 | -9.2 | H-bond with Asp54, hydrophobic with Leu22 |

| Doxorubicin (Control) | -8.5 | — |

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?

- Methodological Answer :

- Free Energy Calculations : Use MM-GBSA to refine binding affinity estimates.

- Dose-Response Assays : Test multiple concentrations (e.g., 1–100 μM) to confirm IC50 trends.

- Off-Target Screening : Assess selectivity via kinase panels or proteome-wide profiling .

Q. How can reaction engineering optimize the synthesis yield?

Quantum Chemical Calculations : Identify transition states and rate-limiting steps.

Design of Experiments (DoE) : Vary solvent polarity, temperature, and catalyst loadings.

Feedback Loop : Use HPLC yield data to iteratively refine conditions (e.g., ethanol reflux at 80°C vs. THF at 65°C) .

Q. What advanced spectroscopic techniques elucidate tautomeric behavior in solution?

- Methodological Answer :

- Dynamic NMR : Monitor proton exchange between keto-enol tautomers (e.g., δ 5.5 ppm for enolic OH).

- UV-Vis Spectroscopy : Track absorbance shifts (λ=300–400 nm) under varying pH conditions.

- DFT Calculations : Compare experimental spectra with simulated tautomer energies .

Data Contradiction Analysis Example

Scenario : Discrepancy between docking scores (high affinity) and low observed enzyme inhibition.

Resolution Workflow :

Confirm protein-ligand stability via 100-ns MD simulations.

Test compound stability under assay conditions (pH, temperature).

Validate protein activity with a positive control (e.g., methotrexate for DHFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.